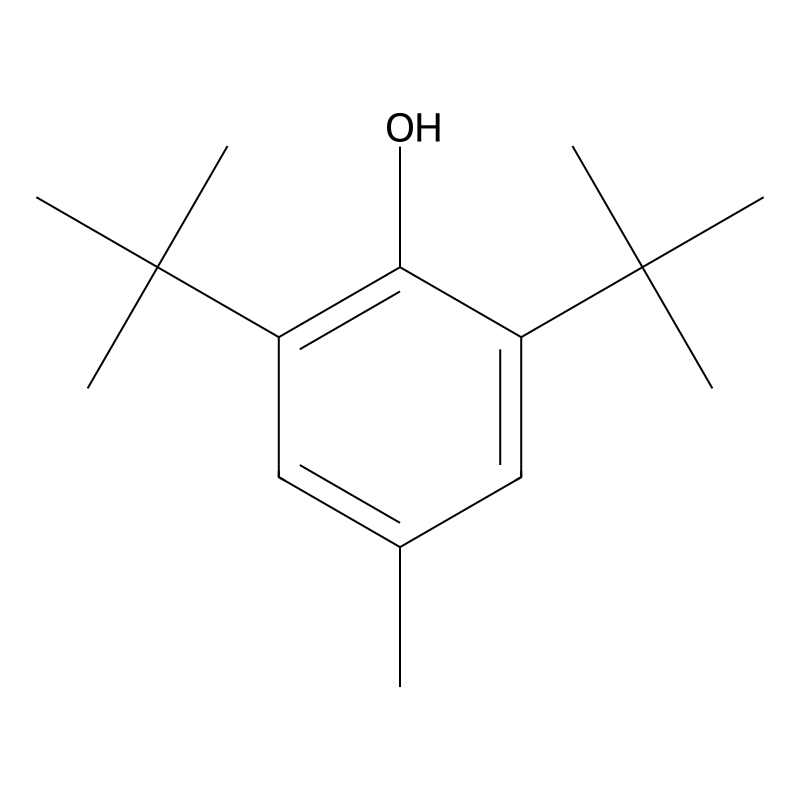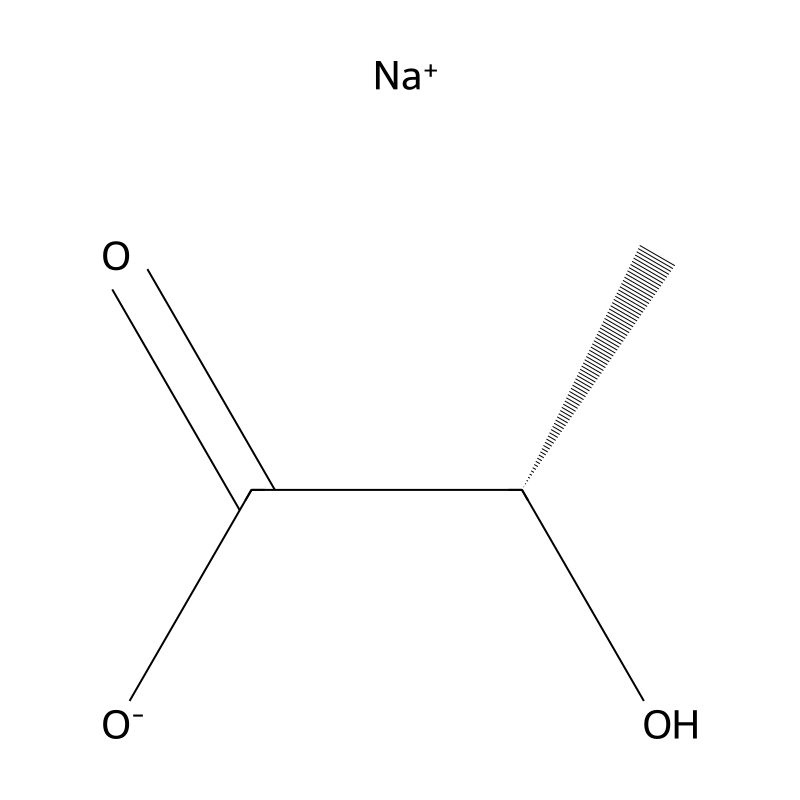Food Additive Standards
CAS No.:128-37-0
Molecular Formula:C15H24O
C15H24O
C6H2(OH)(CH3)(C(CH3)3)2
C15H24O
C6H2(OH)(CH3)(C(CH3)3)2
Molecular Weight:220.35g/mol
Availability:
In Stock
CAS No.:120-47-8
Molecular Formula:C9H10O3
Molecular Weight:166.17 g/mol
Availability:
In Stock
CAS No.:87-99-0
Molecular Formula:C5H12O5
Molecular Weight:152.15 g/mol
Availability:
In Stock
CAS No.:119-13-1
Molecular Formula:C27H46O2
Molecular Weight:402.7 g/mol
Availability:
In Stock
CAS No.:10191-41-0
Molecular Formula:C29H50O2
Molecular Weight:430.7 g/mol
Availability:
In Stock
CAS No.:867-56-1
Molecular Formula:C3H6NaO3
Molecular Weight:113.07 g/mol
Availability:
In Stock





